molecular formula C13H8Cl2N2 B154646 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine CAS No. 127581-38-8

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

Cat. No. B154646
M. Wt: 263.12 g/mol
InChI Key: ULLSLRUDINNQOL-UHFFFAOYSA-N
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Description

The compound of interest, 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, is a derivative of the pyridine family, characterized by a pyridine ring substituted with various functional groups such as cyano, chloro, methyl, and phenyl groups. These substitutions influence the compound's reactivity, physical properties, and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of substituted pyridines, including those with cyano and methyl groups, can be achieved through various methods. For instance, 4,6-disubstituted-3-cyano-2-methylpyridines can be prepared by treating α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide, as described in the synthesis of fluorescent pyridines . Additionally, the cycloauration of 2-phenoxypyridines with different substituents leads to the formation of cycloaurated compounds, although the presence of strong electron-withdrawing groups like nitrile can inhibit this reaction .

Molecular Structure Analysis

The molecular structure of substituted pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 3-cyano-2-ethylthio-6-methyl-4-trifluoromethylpyridine was established through X-ray diffraction analysis . This technique provides detailed information about the arrangement of atoms within the molecule and can reveal the influence of different substituents on the overall molecular geometry.

Chemical Reactions Analysis

Substituted pyridines undergo various chemical reactions based on their functional groups. For instance, 2-chloro-3-cyanopyridines can react with primary and secondary aliphatic amines, hydrazine hydrate, and sodium azide to yield a range of products including 2-aminopyridines and pyridopyrazoles . The reactivity of the chlorine atom in these compounds is a key factor in their chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their functional groups. The presence of a 3-cyano group in pyridines has been found to increase fluorescence intensities and improve photostabilities, which could be beneficial for applications in optical materials and sensors . Additionally, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the pyridine ring, affecting its reactivity and potential applications .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, a derivative of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, involves a reaction of 2-cyanoacetamide with benzylideneacetone. This synthesis leads to various compounds, including azomethines and N-acylated derivatives, indicating its utility in creating a range of chemicals (Shatsauskas et al., 2017).

Electrochemical Behavior

  • A study on the electrochemical behavior of 3-cyano-(or 3-carbamoyl-) 1-methyl-(or benzyl) 1,4-dihydropyridines, related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, reveals their potential for oxidation and reduction processes, indicating their suitability for use in electrochemical applications (Trazza et al., 1982).

Fluorescence Characteristics

  • 4,6-Disubstituted-3-cyano-2-methylpyridines, closely related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, exhibit intense fluorescence, making them candidates for applications in fluorescence-based technologies (Matsui et al., 1992).

Applications in Dye Synthesis

  • The compound has been used in synthesizing bis(hetaryl)azo disperse dyes, suggesting its role in dye and pigment industry (Seferoğlu & Ertan, 2007).

Use in Battery Technology

  • Research on cyanopyridines and cyanophenylpyridines for nonaqueous redox flow batteries (RFBs) indicates the potential of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine in energy storage technologies (Vaid et al., 2022).

Antineoplastic Potential

  • Derivatives of 3-cyano-2(1H)-oxopyridine and 3-cyano-2(1H)-iminopyridine, which are structurally related to 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, have shown selective antitumor activity against leukemia cell lines, indicating its potential in medical research (Abadi & Al-Khamees, 1998).

properties

IUPAC Name

4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSLRUDINNQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356499
Record name 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

CAS RN

127581-38-8
Record name 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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